molecular formula C25H29N3O3S2 B11250166 N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B11250166
M. Wt: 483.7 g/mol
InChI Key: LESOWKATBKTVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine sulfonyl group, and a dimethylphenyl moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via sulfonylation, where piperidine reacts with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction, using dimethylbenzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling Reaction: The final step involves coupling the quinoline derivative with the dimethylphenyl acetamide through a nucleophilic substitution reaction, often facilitated by a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also be used in the development of new biochemical assays.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. The quinoline core is known for its presence in many pharmacologically active compounds, suggesting possible applications in drug development.

Industry

Industrially, this compound might be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structural features could impart desirable properties to these materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the quinoline core can intercalate with nucleic acids or bind to metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combination of a quinoline core with a piperidine sulfonyl group and a dimethylphenyl moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H29N3O3S2/c1-17-7-8-18(2)23(13-17)26-24(29)16-32-25-14-19(3)21-15-20(9-10-22(21)27-25)33(30,31)28-11-5-4-6-12-28/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,26,29)

InChI Key

LESOWKATBKTVKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)C(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.